4,4'-Methylenebis(N,N-diglycidylaniline)
Overview
Description
Synthesis Analysis
The synthesis of MBDA involves the reaction of diglycidylaniline (DGA) with various amines, leading to the formation of cyclic products through intramolecular reactions. Notably, the reaction with N-methylaniline (NMA) has been investigated, highlighting the formation of an eight-membered ring as the main cyclic product (Matějka et al., 1986). This cyclization is a crucial step in the synthesis of MBDA, affecting its subsequent reactivity and properties in epoxy resin formulations.
Molecular Structure Analysis
The molecular structure of MBDA and its derivatives, such as 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline), has been elucidated using various analytical techniques, including NMR, IR, DSC, and X-ray crystallography. These studies reveal polymorphic crystals with different space groups, indicating variations in molecular shape and cavity within each crystal, which in turn affects their photochromic behavior and thermal stability (Taneda et al., 2004).
Chemical Reactions and Properties
MBDA's reactivity, particularly in the context of epoxy resin curing, has been a subject of extensive study. Investigations into its reactions with aniline and substituted anilines have shown dominant intramolecular cyclization reactions, leading to the formation of significant amounts of cis and trans isomers of the eight-membered 3,7-dihydroxy-perhydro-1,5-diazocine ring (Johncock et al., 1991). These cyclization reactions are crucial for understanding the cross-linking behavior of MBDA in epoxy systems.
Physical Properties Analysis
The physical properties of MBDA, including its molecular mobility in the glassy state and glass transformation region, have been characterized using Thermally Stimulated Depolarization Current (TSDC) measurements. These studies provide insight into the slow molecular mobility of MBDA and the discrepancies reported in the steepness index or fragility, highlighting the complexity of its physical behavior (Diogo & Ramos, 2006).
Chemical Properties Analysis
The chemical properties of MBDA, particularly its reactivity in the formation of epoxy networks, have been explored through the study of its curing kinetics with various amines. The activation energy and frequency factor of these reactions provide valuable information on the efficiency and behavior of MBDA in curing processes, influencing the mechanical and thermal properties of the resultant polymers (Janeczek et al., 2009).
Scientific Research Applications
-
Production of Thermosetting Polymers
- Field : Polymer Chemistry
- Application : 4,4’-Methylenebis(N,N-diglycidylaniline) (MDGA) is a bifunctional monomer possessing two epoxy groups (glycidyl groups) and two amine groups. It is commonly used as a monomer in the production of thermosetting polymers, particularly epoxy resins .
- Method : The specific methods of application or experimental procedures would depend on the type of thermosetting polymer being produced. Typically, MDGA would be mixed with other monomers and then subjected to heat or a catalyst to initiate polymerization .
- Results : MDGA-based epoxy resins can exhibit desirable properties such as high strength, chemical resistance, and thermal stability, which makes them suitable for a wide range of applications such as adhesives, coatings, composites, and electronic encapsulation .
-
Synthesis of Phenyl Camellia Seed Oil Ester
- Field : Green Chemistry
- Application : In this study, Camellia oleifera seed oil, a specialty resource in China, was utilized as a raw material and reacted with 4,4’-Methylenebis(N,N-diglycidylaniline) (AG-80) to synthesize Phenyl Camellia seed Oil Ester (PCSOE) .
- Method : The specific methods of application or experimental procedures would involve reacting Camellia oleifera seed oil with 4,4’-Methylenebis(N,N-diglycidylaniline) under suitable conditions to produce PCSOE .
- Results : The results or outcomes of this application are not specified in the available data .
-
Synthesis of Tetra-functional Epoxy-Acrylate UV Curable Resins
- Field : Material Science
- Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used as a precursor to synthesize tetra-functional epoxy-acrylate UV curable resins .
- Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents under UV light to produce the desired resins .
- Results : The results or outcomes of this application are not specified in the available data .
-
Synthesis of Poly(hexamethylene biguanide) Based Polymer Networks
- Field : Polymer Chemistry
- Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used as a precursor to synthesize poly(hexamethylene biguanide) based polymer networks .
- Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents to produce the desired polymer networks .
- Results : These polymer networks are applicable as catalysts for transesterification of vegetable oils .
-
Production of Biocompatible Materials
- Field : Biomedical Engineering
- Application : 4,4’-Methylenebis(N,N-diglycidylaniline) is utilized in the production of biocompatible materials, such as hydrogels and other tissue engineering scaffolds .
- Method : The specific methods of application or experimental procedures would depend on the type of biocompatible material being produced. Typically, 4,4’-Methylenebis(N,N-diglycidylaniline) would be mixed with other monomers and then subjected to heat or a catalyst to initiate polymerization .
- Results : Its ability to form strong and stable crosslinks makes it valuable in the creation of medical devices, implants, and drug delivery systems .
-
Synthesis of UV-Curable Tetra-functional Epoxy Acrylate (EA4)
- Field : Material Science
- Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used as a starting material to synthesize UV-curable tetra-functional epoxy acrylate (EA4), which is used as a crosslinker for UV-curable resins .
- Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents under UV light to produce the desired resins .
- Results : The results or outcomes of this application are not specified in the available data .
-
Synthesis of UV-Curable Tetra-functional Epoxy Acrylate (EA4)
- Field : Material Science
- Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used as a starting material to synthesize UV-curable tetra-functional epoxy acrylate (EA4), which is used as a crosslinker for UV-curable resins .
- Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents under UV light to produce the desired resins .
- Results : The results or outcomes of this application are not specified in the available data .
-
Synthesis of Bismaleimide/Diallyl Bisphenol A (BMI/DBA)–Epoxy Interpenetrating Network Resins
- Field : Aerospace and Automotive Industries
- Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used in the synthesis of bismaleimide/diallyl bisphenol A (BMI/DBA)–epoxy interpenetrating network resins, which have potential applications in the aerospace and automotive industries because of their high thermal stability and low activation energy .
- Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents to produce the desired resins .
- Results : The results or outcomes of this application are not specified in the available data .
-
Production of Biocompatible Materials
- Field : Biomedical Engineering
- Application : 4,4’-Methylenebis(N,N-diglycidylaniline) is utilized in the production of biocompatible materials, such as hydrogels and other tissue engineering scaffolds . Its ability to form strong and stable crosslinks makes it valuable in the creation of medical devices, implants, and drug delivery systems .
- Method : The specific methods of application or experimental procedures would depend on the type of biocompatible material being produced. Typically, 4,4’-Methylenebis(N,N-diglycidylaniline) would be mixed with other monomers and then subjected to heat or a catalyst to initiate polymerization .
- Results : The results or outcomes of this application are not specified in the available data .
Safety And Hazards
properties
IUPAC Name |
4-[[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methyl]-N,N-bis(oxiran-2-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-5-20(26(10-22-14-28-22)11-23-15-29-23)6-2-18(1)9-19-3-7-21(8-4-19)27(12-24-16-30-24)13-25-17-31-25/h1-8,22-25H,9-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUAZXVRLVIARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5CO5)CC6CO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-94-9 | |
Record name | 2-Oxiranemethanamine, N,N′-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31305-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0042248 | |
Record name | 4,4'-Methylenebis(N,N-diglycidylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4,4'-Methylenebis(N,N-diglycidylaniline) | |
CAS RN |
28768-32-3 | |
Record name | Tetraglycidyl 4,4′-diaminodiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28768-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraglycidyl-4,4'-methylene dianiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028768323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylenebis(N,N-diglycidylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAGLYCIDYL METHYLENEDIANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8ZB2RX2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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